![molecular formula C20H13ClN2OS B14187402 6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-42-7](/img/structure/B14187402.png)
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted pyrimidine and a thiophene derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. For example, the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction is a notable method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds such as 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 5-bromopyrimidine also share the pyrimidine core and have comparable chemical properties.
Uniqueness
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
923594-42-7 |
|---|---|
Fórmula molecular |
C20H13ClN2OS |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-5-thiophen-3-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-7-5-13(6-8-15)20-22-11-17(14-9-10-25-12-14)19(23-20)16-3-1-2-4-18(16)24/h1-12,24H |
Clave InChI |
BSESRMLXBJPFHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CSC=C3)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


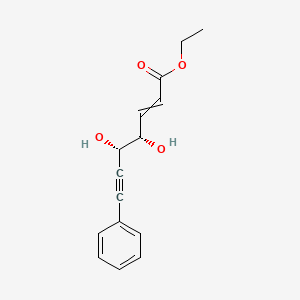
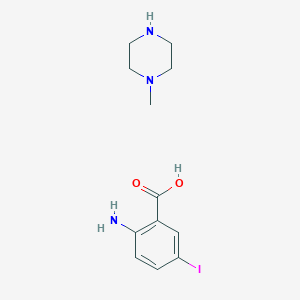
![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)

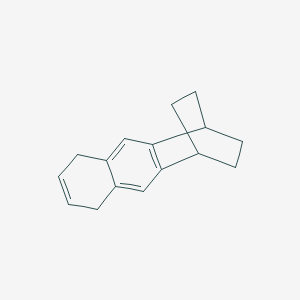


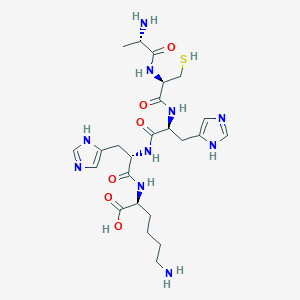
![1,3-Dibromo-5-methyl-2-[(4-nitrophenyl)methyl]benzene](/img/structure/B14187383.png)
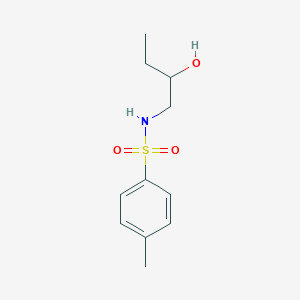

![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
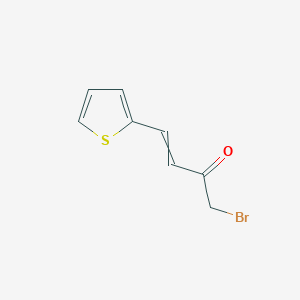
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
